Structural Characterization and Synthetic Utility of 3-(5-Propoxypiperidin-3-yl)propanoic Acid: A Bifunctional Piperidine Scaffold
Structural Characterization and Synthetic Utility of 3-(5-Propoxypiperidin-3-yl)propanoic Acid: A Bifunctional Piperidine Scaffold
Executive Summary
In modern drug discovery, the selection of starting materials dictates the trajectory of lead optimization. As a Senior Application Scientist, I approach 3-(5-Propoxypiperidin-3-yl)propanoic acid (CAS: 1443980-77-5) not merely as a chemical catalog entry, but as a highly versatile, bifunctional building block[1]. Featuring a piperidine core substituted with a lipophilic propoxy chain and a flexible propanoic acid moiety, this molecule offers orthogonal functional handles (a secondary amine and a carboxylic acid). This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating analytical protocol for its characterization, and details field-proven methodologies for its derivatization in combinatorial library synthesis.
Physicochemical Profiling & Structural Analysis
The structural reality of 3-(5-Propoxypiperidin-3-yl)propanoic acid fundamentally governs its behavior in both biological assays and synthetic workflows. The molecule contains a basic secondary amine within the piperidine ring (typical conjugate acid pKa≈10−11 ) and an acidic propanoic acid side chain ( pKa≈4.5 ). Consequently, in aqueous environments at physiological pH, it exists predominantly as a highly polar zwitterion .
To balance this polarity, the C5 -propoxy group introduces a critical degree of lipophilicity, which is essential for modulating the molecule's overall partition coefficient ( logP ) and improving its potential for passive membrane permeability.
Quantitative Data Summary
| Property | Value | Implications for Drug Design |
| Chemical Name | 3-(5-Propoxypiperidin-3-yl)propanoic acid | Nomenclature standard |
| CAS Registry Number | 1443980-77-5 | Unique identifier[1] |
| Molecular Formula | C11H21NO3 | - |
| Molecular Weight | 215.29 g/mol | Highly efficient fragment/lead-like size (Rule of 5 compliant) |
| Topological Polar Surface Area (TPSA) | ~58.6 Ų | Excellent for membrane/BBB permeability (Ideal < 90 Ų) |
| Hydrogen Bond Donors (HBD) | 2 (Amine NH, Carboxyl OH) | Facilitates target receptor anchoring |
| Hydrogen Bond Acceptors (HBA) | 4 (N, O, O, O) | Enhances aqueous solubility |
| Rotatable Bonds | 6 | Provides conformational flexibility for induced-fit target binding |
Analytical Characterization Protocol: ZIC-HILIC-MS
The Causality of the Method: Standard C18 reversed-phase liquid chromatography (RPLC) relies on hydrophobic interactions. Because 3-(5-Propoxypiperidin-3-yl)propanoic acid is a zwitterion, it will elute in the void volume of an RPLC column, resulting in poor peak shape and zero retention. To solve this, we must employ Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . ZIC-HILIC utilizes a stationary phase with covalently bonded sulfobetaine groups, providing an orthogonal retention mechanism based on hydrophilic partitioning into a water-enriched layer and weak electrostatic interactions[2].
Self-Validating LC-MS Protocol
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System Preparation: Flush the LC system with 50:50 Acetonitrile/Water to remove any residual reversed-phase ion-pairing agents (e.g., TFA), which permanently alter HILIC stationary phases.
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Column Selection: Install a ZIC-HILIC column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size).
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Mobile Phase Formulation:
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Mobile Phase A: 100% Acetonitrile (ACN).
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Mobile Phase B: 30 mM Ammonium Acetate buffer, adjusted to pH 4.75. (The ionic strength is critical; buffer concentrations below 10 mM lead to irreproducible electrostatic interactions)[2].
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Gradient Elution: Start at 80% ACN (highly organic to promote hydrophilic partitioning) and run a linear gradient down to 40% ACN over 15 minutes.
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Validation Check (The Self-Validating Step): Inject a blank (diluent only) followed by a standard mix of Toluene (unretained marker) and Uracil (retained marker). Toluene must elute at the void volume ( t0 ), confirming true HILIC mode operation.
Caption: Conceptual retention mechanism of zwitterionic analytes in ZIC-HILIC.
Synthetic Utility & Derivatization Workflows
The piperidine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved therapeutics due to its conformational flexibility and ability to modulate physicochemical properties[3]. 3-(5-Propoxypiperidin-3-yl)propanoic acid serves as a bifunctional hub.
Workflow: HATU-Mediated Amide Coupling
To build peptide mimetics or target-specific ligands, functionalizing the C3 -propanoic acid via amide coupling is a primary strategy.
The Causality of Reagent Selection: We select over traditional carbodiimides (like EDC/HOBt). The high coupling efficiency of HATU arises from a neighboring group effect where the pyridine nitrogen atom stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state[4]. We pair this with the sterically hindered base N,N-diisopropylethylamine (DIPEA). The steric bulk of DIPEA is strictly required to minimize the unwanted guanylation of the nucleophilic amine, a common side-reaction when using uronium-based coupling reagents[5].
Step-by-Step Amide Coupling Protocol
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N-Protection (Prerequisite): Prior to coupling, the secondary amine of the piperidine ring must be Boc-protected to prevent polymerization.
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Activation: Dissolve the N-Boc-3-(5-propoxypiperidin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.
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Esterification: Add HATU (1.1 eq) in one portion. Stir for 15 minutes to ensure complete formation of the OAt-active ester.
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Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2–4 hours.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with Ethyl Acetate ( 3× ). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4 and concentrate under reduced pressure.
Caption: Orthogonal derivatization pathways for the bifunctional piperidine scaffold.
References
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ChemSrc. "1443980-77-5_CAS号:1443980-77-5_3-(5-Propoxypiperidin-3-yl)propanoic acid." ChemSrc Database. Available at:[Link]
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AIP Publishing. "Zwitterionic Hydrophilic Interaction Chromatography with Ultraviolet Detection for Simultaneous Quantification of Antihypertensive Drugs in Pharmaceutical Formulations." AIP Conference Proceedings. Available at:[Link]
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Wikipedia. "HATU." Wikimedia Foundation. Available at:[Link]
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ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. Available at:[Link]
